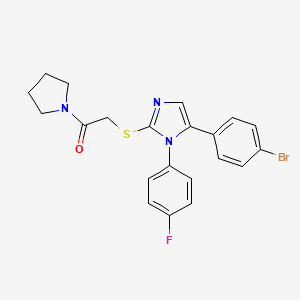

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Description

BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrFN3OS/c22-16-5-3-15(4-6-16)19-13-24-21(26(19)18-9-7-17(23)8-10-18)28-14-20(27)25-11-1-2-12-25/h3-10,13H,1-2,11-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJQGATZQCOSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates a thioether linkage, imidazole ring, and a pyrrolidine moiety, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

- Molecular Formula : C23H22BrF2N3OS

- Molecular Weight : 505.4 g/mol

- IUPAC Name : 5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]imidazole

The compound's structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that imidazole derivatives often exhibit antimicrobial , anticancer , and anti-inflammatory properties due to their ability to inhibit key biological pathways.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of imidazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's thioether group may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 8 μg/mL |

| Escherichia coli | 16 μg/mL |

| Klebsiella pneumoniae | 32 μg/mL |

Anticancer Properties

The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Studies have indicated that compounds with similar structures can effectively target cancer pathways such as the PI3K/Akt/mTOR signaling pathway.

Case Study: In Vitro Evaluation

In vitro studies on human cancer cell lines (e.g., breast and lung cancer) revealed that treatment with the compound resulted in a significant reduction in cell viability:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 15.0 |

Anti-inflammatory Effects

Research has also suggested that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Conclusion and Future Directions

The biological activity of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone presents significant potential for therapeutic applications. Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.

- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone?

- Answer : The synthesis typically involves multi-step protocols:

Imidazole Core Formation : Cyclocondensation of substituted phenylglyoxal derivatives with thiourea or urea under basic conditions to form the imidazole ring .

Thioether Linkage : Reaction of the imidazole intermediate with a thiol-containing reagent (e.g., 4-fluorobenzyl thiol) in the presence of a base (e.g., NaH) to introduce the thioether group .

Pyrrolidin-1-yl Ethanone Attachment : Coupling the thiolated imidazole with 1-(pyrrolidin-1-yl)ethanone via nucleophilic substitution or Mitsunobu reaction, optimized with catalysts like Pd(PPh₃)₄ .

- Critical Parameters : Solvent polarity (e.g., DMF for nucleophilicity), temperature control (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for thiol coupling) are critical for yield optimization .

Q. How is the structural integrity of this compound validated during synthesis?

- Answer : Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl/fluorophenyl groups) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 510.03) .

- X-ray Crystallography : For unambiguous confirmation of the imidazole-thioether-pyrrolidine spatial arrangement .

Advanced Research Questions

Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl substitution) influence biological activity?

- Answer : Systematic structure-activity relationship (SAR) studies are required:

- Substituent Variation : Replace 4-bromophenyl with 4-chlorophenyl to assess halogen effects on lipophilicity and target binding .

- Assay Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) and cellular cytotoxicity models (e.g., MTT assays) .

- Data Interpretation : Bromophenyl groups enhance π-π stacking in hydrophobic pockets, while fluorophenyl improves metabolic stability .

Q. How can contradictory results in biological activity (e.g., antimicrobial vs. anticancer assays) be resolved?

- Answer : Methodological refinements include:

- Assay Standardization : Use isogenic cell lines (e.g., HCT-116 vs. HEK293) to control for off-target effects .

- Dose-Response Profiling : Establish EC₅₀ ranges (e.g., 0.1–10 µM) to differentiate potency from nonspecific cytotoxicity .

- Target Engagement Studies : Surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to putative targets .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

- Answer : The thioether and pyrrolidine moieties dictate reactivity:

- Thioether Oxidation : Susceptibility to oxidation (e.g., H₂O₂) forming sulfoxide derivatives, monitored via HPLC .

- Pyrrolidine Ring Dynamics : pH-dependent ring puckering affects hydrogen bonding with biological targets, analyzed via molecular dynamics simulations .

- Reactive Intermediate Trapping : Use LC-MS to identify transient species (e.g., imidazole radicals) during catalytic reactions .

Interdisciplinary Research Applications

Q. How can this compound be applied in materials science?

- Answer : Functionalization for advanced materials:

- Ligand Design : Coordinate with transition metals (e.g., Pd²⁺) to create catalysts for cross-coupling reactions .

- Polymer Modification : Incorporate into conductive polymers via thiol-ene click chemistry for optoelectronic devices .

Q. What pharmacokinetic challenges arise from its structural features?

- Answer : Key issues and solutions:

- Metabolic Stability : Fluorophenyl groups reduce CYP450-mediated oxidation, but pyrrolidine may increase renal clearance. Use deuterium labeling to track metabolites .

- Solubility Optimization : Introduce sulfonyl or PEG groups while monitoring LogP changes (target <3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.